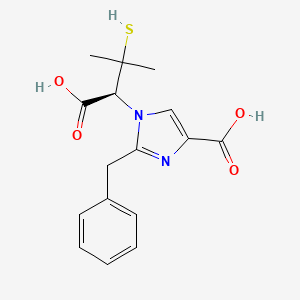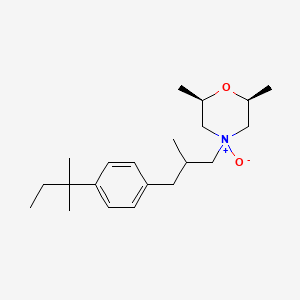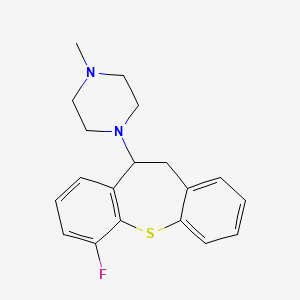
Isopenillic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Isopenillic acid can be synthesized from penicillin through a stepwise procedure with penillic acid as an intermediate . The process involves the following steps:
Penicillin to Penillic Acid: Penicillin is converted to penillic acid in an acidic solution (pH 2-3).
Penillic Acid to this compound: Penillic acid then rearranges into this compound.
Another method involves the reaction of benzylpenicillin ester with phosphorus pentachloride at 60°C, yielding benzylthis compound ester and its disulfide . This reaction is significant as it provides a nearly complete conversion of the amide group into an iminochloride .
化学反応の分析
Isopenillic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions involving common reagents like phosphorus pentachloride can produce different esters and derivatives.
The major products formed from these reactions include benzylthis compound ester and its disulfide .
科学的研究の応用
Isopenillic acid has several scientific research applications:
Chemistry: It is used in the study of penicillin structure and degradation products.
Biology: Its derivatives are studied for their potential biological activities.
Industry: It is used in the development of analytical methods and quality control applications for penicillin.
作用機序
The mechanism of action of isopenillic acid involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the formation of iminochloride intermediates during its reactions . The exact molecular targets and pathways are still under investigation.
類似化合物との比較
Isopenillic acid is unique compared to other penicillin derivatives due to its specific chemical structure and properties. Similar compounds include:
Penillic Acid: An intermediate in the synthesis of this compound.
Benzylpenicillin Ester: A precursor in the synthesis of this compound.
Phthalimidopenicillinate Ester: Another derivative obtained under similar reaction conditions.
特性
分子式 |
C16H18N2O4S |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
2-benzyl-1-[(1S)-1-carboxy-2-methyl-2-sulfanylpropyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,23)13(15(21)22)18-9-11(14(19)20)17-12(18)8-10-6-4-3-5-7-10/h3-7,9,13,23H,8H2,1-2H3,(H,19,20)(H,21,22)/t13-/m0/s1 |
InChIキー |
QLTUFLACBYWAET-ZDUSSCGKSA-N |
異性体SMILES |
CC(C)([C@H](C(=O)O)N1C=C(N=C1CC2=CC=CC=C2)C(=O)O)S |
正規SMILES |
CC(C)(C(C(=O)O)N1C=C(N=C1CC2=CC=CC=C2)C(=O)O)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Iodo-9-[(4,4,5,5,5-pentafluoropentyl)thio]nonane](/img/structure/B13411906.png)
![[(3aS,6R,6aR)-2,2,4-trimethyl-6,6a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-6-yl]methanol](/img/structure/B13411912.png)
![2-Propenoic acid, 2-methyl-, 2-[methyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13411918.png)








